![molecular formula C13H28Cl2N2O B2912760 4-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride CAS No. 2416236-90-1](/img/structure/B2912760.png)
4-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride
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Description
Molecular Structure Analysis
The molecular structure of “4-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride” is not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride” are not available in the resources I found .Scientific Research Applications
Herbicidal Activity Against Phalaris minor
Phalaris minor is a significant weed in wheat crops, and it has developed resistance to various herbicides. Isoproturon, a commonly used herbicide, binds to the QB binding site of the D1 protein in photosystem-II (PS-II), disrupting electron transfer during photosynthesis. Computational studies identified twenty-four lead molecules with higher binding affinity and inhibition constants than the reference ligand. Among these, eight promising compounds were prioritized as potential herbicides. Notably, the lead molecule ELC5 (6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine) exhibited comparable activity to isoproturon against Phalaris minor .
Photosystem-II D1 Protein Interaction
The binding site of the D1 protein contains crucial amino acids (e.g., Ala225, Ser226, Phe227, and Asn229) that stabilize the protein-lead complex via hydrogen bonds and π-π interactions. Computational results indicated that the selected lead molecule’s binding is energetically favorable, driven by electrostatic interactions .
De Novo Design and Molecular Dynamics Simulations
The computational approach involved de novo design and molecular dynamics simulations (MD) to evaluate binding and conformational stability. The MM/PBSA method assessed binding free energy, revealing the favorable binding of the prioritized molecules .
Whole Plant Assay
Custom-synthesized lead molecules were evaluated for herbicidal activity and specificity through whole plant assays under controlled laboratory conditions. ELC5 demonstrated comparable efficacy to isoproturon against Phalaris minor .
properties
IUPAC Name |
4-methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O.2ClH/c1-12-2-4-13(5-3-12)14-6-7-15-8-10-16-11-9-15;;/h12-14H,2-11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKSDEDPSDCSIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCCN2CCOCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride |
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